molecular formula C20H13F4N3O B10916702 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10916702
M. Wt: 387.3 g/mol
InChI Key: GKSLDDBNMSWWED-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups, contributing to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the substituent groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, utilizing catalysts, and employing advanced purification techniques.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-(3-trifluoromethylphenyl)urea: This compound shares some structural similarities but differs in its core structure and substituent groups.

    Other pyrazolo[3,4-b]pyridine derivatives: These compounds may have different substituent groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C20H13F4N3O

Molecular Weight

387.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H13F4N3O/c1-28-18-9-5-2-6-12(18)16-10-14(20(22,23)24)13-11-25-27(19(13)26-16)17-8-4-3-7-15(17)21/h2-11H,1H3

InChI Key

GKSLDDBNMSWWED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)(F)F

Origin of Product

United States

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